9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
9-Methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a purine-derived compound featuring a methyl group at the N9 position and a complex bicyclic amine substituent at the C6 position. The substituent consists of a morpholine-4-sulfonyl group attached to an octahydropyrrolo[3,4-c]pyrrol-2-yl moiety. The morpholine sulfonyl group likely enhances solubility and pharmacokinetic properties, while the fused bicyclic amine system may confer conformational rigidity for selective target binding .
Properties
IUPAC Name |
4-[[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3S/c1-20-11-19-14-15(20)17-10-18-16(14)21-6-12-8-23(9-13(12)7-21)27(24,25)22-2-4-26-5-3-22/h10-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOBSFESIFMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Building Blocks: : The synthesis starts with basic building blocks such as purine derivatives and octahydropyrrolo[3,4-c]pyrrole.
Morpholine Sulfonylation: : Morpholine-4-sulfonyl chloride is introduced to form the sulfonyl group.
Methylation: : The methylation step involves adding a methyl group to the purine ring.
These steps are typically carried out under controlled conditions involving appropriate solvents (e.g., dichloromethane) and reagents (e.g., base catalysts for methylation).
Industrial Production Methods
For industrial-scale production, the process involves:
Optimized Reaction Conditions: : Large-scale reactors and continuous flow systems to maintain optimal temperatures and pressures.
Purification Techniques: : Use of chromatographic methods to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom in the sulfonyl group.
Reduction: : Reduction can occur at various sites depending on the conditions, potentially yielding different derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the purine or morpholine rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide.
Reduction: : Use of reducing agents like sodium borohydride.
Substitution: : Reagents like halogens or alkylating agents under specific conditions (temperature, solvent).
Major Products
Depending on the reaction, the products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalysis due to its unique structural properties.
Synthesis: : Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, useful in studying enzymatic pathways.
Biological Markers: : Used as a marker in various biological assays.
Medicine
Drug Development: : Potential candidate for drug development due to its ability to interact with biological targets.
Therapeutic Agents: : Explored for use in treating specific diseases, owing to its bioactivity.
Industry
Material Science: : Used in the development of new materials with specific properties.
Chemical Manufacturing: : Intermediate in the production of other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The sulfonyl group, purine core, and methyl substitutions contribute to its binding affinity and specificity. The interaction typically involves:
Binding to Active Sites: : Competing with natural substrates or altering the active site conformation.
Inhibition: : Preventing enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
The sulfonyl group in the target compound is a critical determinant of its physicochemical and biological properties. Key analogues include:
Analysis :
- The pyrazole analogue’s aromatic sulfonyl group may enhance binding to hydrophobic pockets in target proteins, albeit at the expense of solubility .
Analogues with Varied Bicyclic Amine Systems
The octahydropyrrolo[3,4-c]pyrrol-2-yl moiety in the target compound is a fused bicyclic amine system. Comparable structures include:
Analysis :
- The target’s pyrrolo-pyrrolidine system lacks aromaticity, reducing π-stacking interactions but offering flexibility for conformational adaptation.
- The pyridine-containing analogue () introduces aromatic nitrogen, which could enhance binding to electron-deficient regions in enzymes or nucleic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
